
1-氯代酞嗪
概述
描述
1-Chlorophthalazine is a heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of phthalazine, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .
科学研究应用
1-Chlorophthalazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including anticancer and antimicrobial agents.
Pharmaceuticals: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Isotopes: It is used in the preparation of medical isotopes for diagnostic and therapeutic purposes.
作用机制
Target of Action
1-Chlorophthalazine is a derivative of phthalazine, a class of compounds that have been shown to have anti-proliferative activity against certain types of cancer cells . The primary targets of 1-Chlorophthalazine are likely to be similar to those of other phthalazine derivatives. For example, Vatalanib (PTK-787), a 1,4-disubstituted phthalazine, is known to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis .
Mode of Action
It is believed to interact with its targets in a way that inhibits their function, leading to anti-proliferative effects . For instance, by inhibiting VEGFR, it could potentially prevent the formation of new blood vessels, thereby starving tumor cells of the nutrients they need to grow and proliferate .
Biochemical Pathways
The biochemical pathways affected by 1-Chlorophthalazine are likely to be those involved in cell proliferation and angiogenesis . By inhibiting key proteins in these pathways, 1-Chlorophthalazine could disrupt the normal functioning of cancer cells and inhibit their growth .
Result of Action
The result of 1-Chlorophthalazine’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through its interaction with its targets and its effects on biochemical pathways involved in cell growth and angiogenesis .
生化分析
Biochemical Properties
It is known that it has a molecular weight of 164.59 and is slightly soluble in DMSO and methanol
Cellular Effects
It has been suggested that phthalazine derivatives, which include 1-Chlorophthalazine, have anti-proliferative activity on human breast cancer cell line MCF-7
Molecular Mechanism
It is known that phthalazine derivatives have shown potent cytotoxic activity
Temporal Effects in Laboratory Settings
It is known that 1-Chlorophthalazine is moisture sensitive and should be stored at -20°C
准备方法
Synthetic Routes and Reaction Conditions
1-Chlorophthalazine can be synthesized through the chlorination of phthalazine. One common method involves the reaction of phthalazinone with phosphorous oxychloride. The reaction is typically carried out in a three-neck round-bottom flask, where phosphorous oxychloride is added to powdered phthalazinone at a temperature of 0 to 5°C. The mixture is then heated to 60°C with stirring. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, the mixture is cooled, and ethyl acetate is added. The mixture is then purged with hydrogen chloride gas, resulting in the formation of 1-chlorophthalazine hydrochloride .
Industrial Production Methods
In industrial settings, the production of 1-chlorophthalazine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
化学反应分析
Types of Reactions
1-Chlorophthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted phthalazine derivatives.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted phthalazine derivatives, which have applications in medicinal chemistry as potential anticancer and antimicrobial agents .
相似化合物的比较
Similar Compounds
Phthalazine: The parent compound of 1-chlorophthalazine, lacking the chlorine atom.
1,4-Disubstituted Phthalazines: These compounds have substitutions at both the 1 and 4 positions and exhibit various biological activities.
Tetrazole, Triazole, Imidazole, Pyrimidine Derivatives: These heterocyclic compounds share structural similarities and are used in the design of biologically active molecules.
Uniqueness
1-Chlorophthalazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution, oxidation, and reduction reactions makes it a versatile intermediate in medicinal chemistry .
属性
IUPAC Name |
1-chlorophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVESIAFFGEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206547 | |
| Record name | 1-Chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5784-45-2 | |
| Record name | 1-Chlorophthalazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5784-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chlorophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chlorophthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLOROPHTHALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1IE9W0S0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-chlorophthalazine?
A1: 1-Chlorophthalazine has the molecular formula C8H5ClN2 and a molecular weight of 164.59 g/mol. [] While specific spectroscopic data is not provided in the abstracts, its derivatives have been characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. []
Q2: How does 1-chlorophthalazine interact with mammalian molybdenum hydroxylases?
A2: 1-Chlorophthalazine acts as a substrate for both aldehyde oxidase and xanthine oxidase, enzymes containing molybdenum hydroxylases. It is metabolized more efficiently than its parent compound, phthalazine. [] Specifically, aldehyde oxidase oxidizes 1-chlorophthalazine to 4-chloro-1-(2H)-phthalazinone. [] Interestingly, while 1-chlorophthalazine is a substrate for xanthine oxidase, its analog, 1-aminophthalazine, acts as a competitive inhibitor of this enzyme. []
Q3: Can 1-chlorophthalazine undergo ring transformation reactions?
A3: Yes, 1-chlorophthalazine participates in inverse-electron-demand Diels-Alder reactions. For example, it reacts with enamines to yield 1-substituted naphthalenes or 4-substituted 2,3-dihydro-1H-benz[f]indenes depending on the enamine substituent. [] It also reacts with ynamines, producing 1-substituted naphthalenes. [] Additionally, 1-chlorophthalazine undergoes N-N bond cleavage upon reaction with ynamines, forming penta-substituted pyridine derivatives. [, , ]
Q4: What are the potential applications of 1-chlorophthalazine derivatives in medicinal chemistry?
A4: 1-Chlorophthalazine serves as a versatile building block for synthesizing various derivatives. For instance, reacting 1-chlorophthalazine with different nucleophiles yields 4-benzylphthalazin-1-ylamino derivatives and 4-amino-2-[N′-(4-benzylphthalazin-1-yl)-hydrazino]-6-arylpyrimidine-5-carbonitriles. [] Notably, some of these synthesized derivatives exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. [] Further research explores the anti-proliferative activity of 1,4-disubstituted phthalazines. []
Q5: Are there electrochemical methods for modifying 1-chlorophthalazine?
A5: Yes, electrochemical dechlorination of 1-chlorophthalazine and its derivatives has been reported in dimethylformamide. [] This method offers potential for further derivatization and modification of the molecule.
Q6: What is known about the hydrolysis of 1-chlorophthalazine?
A6: Hydrolysis of 1-chlorophthalazine leads to the formation of 2-(1-phthalazinyl)phthalaz-1-one. [] This reaction highlights the reactivity of the chlorine atom in the molecule.
Q7: What synthetic strategies exist for producing 1-chlorophthalazine?
A7: While the provided abstracts don't detail specific synthetic routes, one study mentions the synthesis of both 1-chlorophthalazine and quinazoline. [] This suggests potential similarities in their synthetic pathways and the possibility of shared starting materials or reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
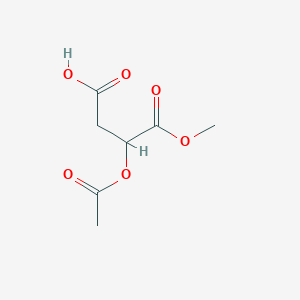

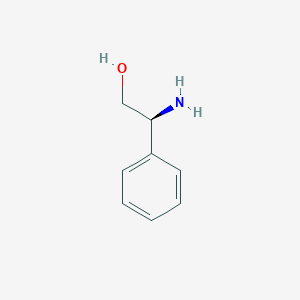
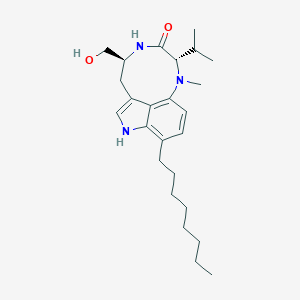
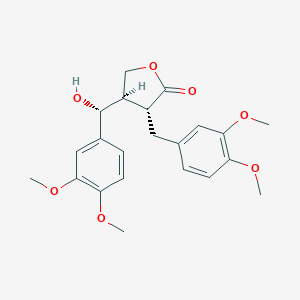
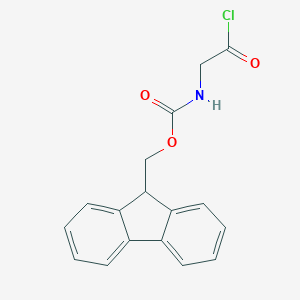
![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)
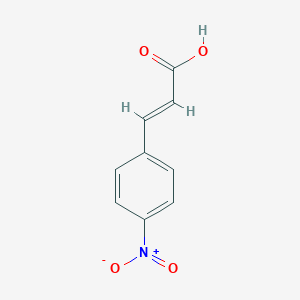
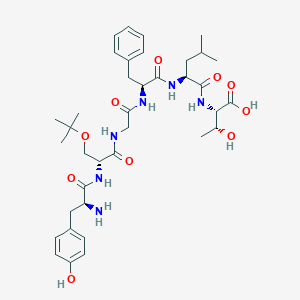
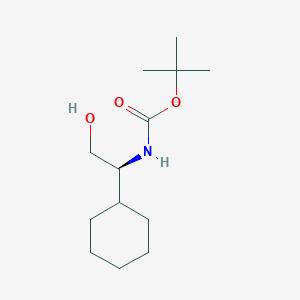
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
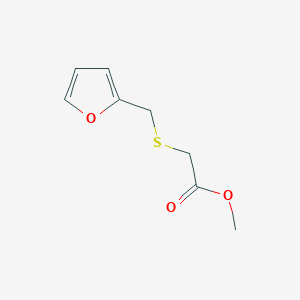
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)
